molecular formula C13H16ClNO3 B7882356 Butyl 3-[(2-chloroacetyl)amino]benzoate

Butyl 3-[(2-chloroacetyl)amino]benzoate

Cat. No.: B7882356
M. Wt: 269.72 g/mol
InChI Key: CXPOSCZVSQROQS-UHFFFAOYSA-N
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Description

Butyl 3-[(2-chloroacetyl)amino]benzoate is a benzoic acid derivative characterized by a butyl ester group at the carboxyl position and a 2-chloroacetyl-substituted amino group at the meta position of the aromatic ring. This structural complexity confers unique physicochemical and biological properties, distinguishing it from simpler alkyl benzoates. Its synthesis typically involves multi-step reactions, including esterification and amide bond formation, often under catalytic or high-energy conditions . The compound’s reactivity is influenced by the electron-withdrawing chloroacetyl group, which enhances its susceptibility to hydrolysis and photodegradation .

Properties

IUPAC Name

butyl 3-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-7-18-13(17)10-5-4-6-11(8-10)15-12(16)9-14/h4-6,8H,2-3,7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPOSCZVSQROQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between Butyl 3-[(2-chloroacetyl)amino]benzoate and related alkyl/aryl benzoates:

Compound Name CAS # Substituents on Aromatic Ring Ester Group Functional Modifiers
This compound N/A 3-amino (2-chloroacetyl) Butyl Chloroacetyl amide
Methyl Benzoate 93-58-3 None Methyl None
Butyl Benzoate 136-60-7 None Butyl None
Phenyl Benzoate 93-99-2 None Phenyl None
Isopropyl Benzoate 939-48-0 None Isopropyl None
3-Methyl-2-butenyl Benzoate 5205-11-8 None 3-Methyl-2-butenyl Unsaturated ester

Key Observations :

  • The chloroacetyl amide group in this compound introduces steric hindrance and electronic effects, altering its reactivity compared to unsubstituted benzoates like methyl or butyl benzoate.
  • Butyl benzoate (CAS 136-60-7) lacks functional groups on the aromatic ring, making it less reactive toward nucleophilic attack or photodegradation .

Degradation Pathways and Stability

This compound undergoes photodegradation via two primary pathways in UV/TiO₂ systems (Figure 7B, ):

Hydroxyl radical attack: Leads to ring-opening products such as butyl (2E,4E)-7-oxohepta-2,4-dienoate.

Hydrolysis and decarboxylation: Generates simpler esters like mono-butyl phthalate and butyl benzoate, which further degrade to benzoic acid and p-benzoquinone .

Comparison with Butyl Benzoate :

  • The absence of the chloroacetyl group in butyl benzoate results in slower degradation kinetics and lower environmental persistence .

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